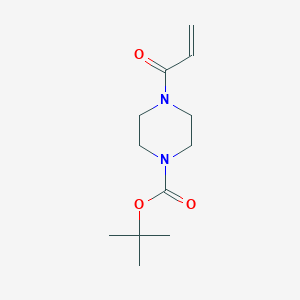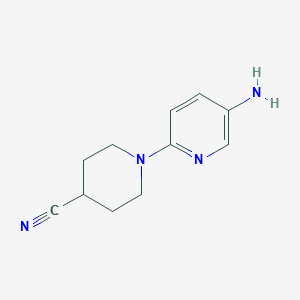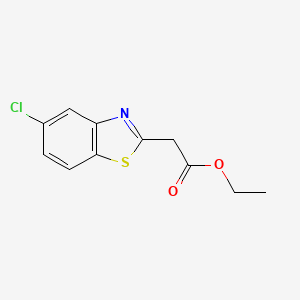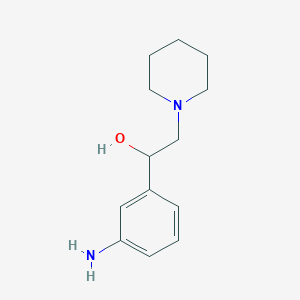
5-Bromo-4-isopropylthiazole
概要
説明
5-Bromo-4-isopropylthiazole is a chemical compound with the CAS Number: 1025700-46-2. It has a molecular weight of 207.11 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H9BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4,9H,1-2H3 . The molecular weight of this compound is 207.11 g/mol .It is stored in a refrigerator and shipped at room temperature . The compound has a molecular weight of 206.11 g/mol .
科学的研究の応用
Antimicrobial and Antitubercular Agents
- Synthesis and Evaluation as Antimicrobial Agents : A series of derivatives of 5-Bromo-4-isopropylthiazole have been synthesized, displaying promising antimicrobial and antitubercular activities. Specifically, compounds such as 4b and 6g exhibited enhanced potency compared to their parent compound against Mycobacterium tuberculosis (Kumar et al., 2010). Additionally, similar compounds have shown considerable antitubercular efficacy, indicating that the substituted 4-isopropylthiazole-2-carbohydrazide moiety is crucial for this activity (Mallikarjuna et al., 2009).
Anticancer Agents
- Anticancer Potential : Some compounds synthesized from this compound have shown notable anticancer activities. For instance, derivatives like 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole have been recognized for their selectivity towards specific cancer cell lines, including leukemia (Noolvi et al., 2011).
Chemical Synthesis and Modification
- Chemical Synthesis : The derivatives of this compound have been utilized in various chemical synthesis processes. For example, the modification of 2-amino-4-phenylthiazole under microwave irradiation used 5-bromo-2-amino-4-phenylthiazole as a starting substance, highlighting the compound's relevance in chemical synthesis (Khrustalev, 2009).
Photodynamic Therapy Applications
- Photodynamic Therapy : The compound has found applications in photodynamic therapy, a treatment method for cancer. For instance, a study synthesized new zinc phthalocyanine derivatives incorporating this compound, which demonstrated significant potential in Type II photodynamic therapy for cancer treatment (Pişkin et al., 2020).
p53 Modulation in Cancer Therapy
- p53 Modulation : Derivatives of this compound have been used to modulate p53, a protein involved in cancer regulation. A particular derivative showed potent in vitro inhibition of p53-MDM2 interaction and significant apoptotic cell death induction in cancer cells, underscoring its potential as a cancer therapeutic agent (Bertamino et al., 2013).
Safety and Hazards
5-Bromo-4-isopropylthiazole is classified under GHS07. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
特性
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLUHAQVFQKYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732012 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1025700-46-2 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

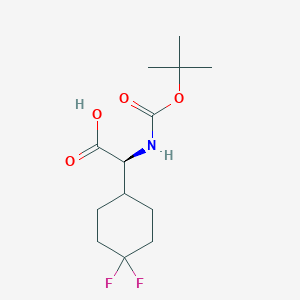
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)

